molecular formula C14H28O2 B12658676 1,1,5-Trimethylheptyl butyrate CAS No. 96846-75-2

1,1,5-Trimethylheptyl butyrate

Cat. No.: B12658676
CAS No.: 96846-75-2
M. Wt: 228.37 g/mol
InChI Key: XXNUYFMLMIVIND-UHFFFAOYSA-N
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Description

1,1,5-Trimethylheptyl butyrate is an organic compound with the molecular formula C14H28O2. It is a butyrate ester, which means it is derived from butyric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5-Trimethylheptyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of 1,1,5-trimethylheptanol with butyric acid in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1,1,5-Trimethylheptyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,5-Trimethylheptyl butyrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and prodrugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,1,5-trimethylheptyl butyrate involves its interaction with specific molecular targets and pathways. For example, butyrate esters are known to act as histone deacetylase inhibitors (HDACi), which can modulate gene expression by altering chromatin structure. This epigenetic regulation can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

    1,1,5-Trimethylheptyl acetate: Similar structure but with an acetate ester group.

    1,1,5-Trimethylheptyl propionate: Similar structure but with a propionate ester group.

    1,1,5-Trimethylheptyl valerate: Similar structure but with a valerate ester group.

Uniqueness: 1,1,5-Trimethylheptyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its applications in various fields, particularly in scientific research and industry, highlight its versatility and potential .

Properties

CAS No.

96846-75-2

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,6-dimethyloctan-2-yl butanoate

InChI

InChI=1S/C14H28O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h12H,6-11H2,1-5H3

InChI Key

XXNUYFMLMIVIND-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)(C)CCCC(C)CC

Origin of Product

United States

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